5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Benzyl Ether: : The initial step involves the reaction of 2-chloro-4-fluorobenzyl bromide with 3-bromo-5-ethoxyphenol to form the benzyl ether intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Cyclization to Form Oxadiazole: : The benzyl ether intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring. This step is typically performed under reflux conditions in a suitable solvent like ethanol.
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Amination: : The final step involves the introduction of the amine group at the 2-position of the oxadiazole ring. This is achieved by reacting the oxadiazole intermediate with an amine source, such as ammonium acetate, under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
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Substitution Reactions: : The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the ethoxy group, using oxidizing agents like potassium permanganate. Reduction reactions can also be performed using reducing agents such as lithium aluminum hydride.
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Coupling Reactions: : The aromatic rings in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
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Biology: : Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
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Medicine: : The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
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Industry: : It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives with different substituents. These compounds share the oxadiazole core but differ in their functional groups, which can significantly impact their chemical properties and applications. For example:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine:
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine: Contains additional chlorine atoms, which may enhance its bioactivity or alter its chemical behavior.
Properties
Molecular Formula |
C17H14BrClFN3O3 |
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Molecular Weight |
442.7 g/mol |
IUPAC Name |
5-[3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H14BrClFN3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-12(18)15(14)25-8-9-3-4-11(20)7-13(9)19/h3-7H,2,8H2,1H3,(H2,21,23) |
InChI Key |
CRUHHDGCTVAEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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